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Core Science & Biosynthesis
Protocols & Analytical Methods
Protocol and Application Guide for the Suzuki-Miyaura Coupling of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
Protocol and Application Guide for the Suzuki-Miyaura Coupling of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Pyrazoles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3] At its core, the reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.[2][4][5]
This guide focuses on a substrate of significant interest in medicinal chemistry: 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[6][7] The ability to selectively functionalize this core by creating biaryl structures is crucial for library synthesis and structure-activity relationship (SAR) studies in drug discovery. The high reactivity of the carbon-iodine bond in 4-(4-Iodophenyl)-1-methyl-1H-pyrazole makes it an excellent electrophilic partner for Suzuki-Miyaura coupling, readily undergoing the initial oxidative addition step.[6]
This document provides a detailed, field-proven protocol for the coupling of this substrate, explains the mechanistic rationale behind the procedural choices, and offers a comprehensive guide to optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][8] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of the 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. This step oxidizes the palladium to a Pd(II) complex.[4][9] The reactivity order for halides in this step is generally I > Br > Cl > F, which is why aryl iodides are highly effective substrates.[10]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base.[1][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (-ate complex), which then facilitates the exchange of the organic group for the halide on the palladium center.[2][12][13]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][9]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes the coupling of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole with a representative partner, phenylboronic acid.
Reaction Scheme: (Self-generated image, not from search)
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents | Supplier Example |
| 4-(4-Iodophenyl)-1-methyl-1H-pyrazole | 296.10 | 296 | 1.0 | 1.0 | Sigma-Aldrich |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 265 | 2.5 | 2.5 | Fisher Scientific |
| 1,4-Dioxane | 88.11 | 8 mL | - | - | Sigma-Aldrich |
| Water (Degassed) | 18.02 | 2 mL | - | - | - |
Step-by-Step Methodology
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
-
Preparation and Setup:
-
Oven-dry a 50 mL Schlenk flask and a magnetic stir bar overnight and allow to cool to room temperature under a stream of argon or nitrogen.[14]
-
Expertise & Experience: Ensuring all glassware is scrupulously dry is critical. Water can interfere with side reactions, but its controlled presence in the solvent system is often beneficial. The primary concern is excluding oxygen, which can deactivate the Pd(0) catalyst.[15]
-
-
Reagent Addition:
-
To the cooled Schlenk flask, add 4-(4-Iodophenyl)-1-methyl-1H-pyrazole (296 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), sodium carbonate (265 mg, 2.5 mmol), and finally the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol).
-
Expertise & Experience: The order of addition for solids is generally not critical, but adding the sensitive catalyst last minimizes its exposure to the atmosphere. Using a slight excess of the boronic acid (1.1-1.5 equivalents) helps drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.[15]
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a septum and purge the vessel by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen.[14]
-
Trustworthiness: This step is non-negotiable for a successful reaction. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and increased homocoupling of the boronic acid.[15]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add 8 mL of 1,4-dioxane followed by 2 mL of degassed water. The solvent mixture should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or via a freeze-pump-thaw technique.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Expertise & Experience: A biphasic solvent system like dioxane/water or toluene/water is common. Water helps to dissolve the inorganic base (Na₂CO₃) and facilitates the formation of the active boronate species.[16][17] Vigorous stirring is essential to ensure proper mixing between the organic and aqueous phases.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aryl iodide spot indicates the reaction is nearing completion. Typical reaction times are 4-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Trustworthiness: The aqueous work-up removes the inorganic base and other water-soluble byproducts. The brine wash helps to remove any residual water from the organic layer before the drying step.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Optimization of Key Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. While the protocol above provides a robust starting point, optimization may be required for different boronic acid partners.
Table 2: Guide to Reaction Parameter Optimization
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄: A reliable Pd(0) source, often used directly.[6][16] Pd(OAc)₂ / Pd₂(dba)₃: Air-stable Pd(II) or Pd(0) pre-catalysts that are reduced in situ to the active Pd(0) species. They must be used with an external ligand.[3][4][5] |
| Ligand | Triphenylphosphine (PPh₃): A standard, effective ligand for many couplings.[4] Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that can significantly accelerate the reaction, improve yields for challenging substrates (like heteroaryl chlorides), and allow for lower catalyst loadings.[18][19][20] |
| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is stronger and can be beneficial for less reactive substrates.[1] Phosphates (K₃PO₄): A strong base often used with sterically hindered substrates or in anhydrous conditions.[1] Fluorides (KF, CsF): Can be used, especially if base-sensitive functional groups are present.[11] |
| Solvent System | Dioxane/Water, Toluene/Water: Standard biphasic systems that work well for a broad range of substrates.[17] DMF, THF/Water: Other common solvent systems. The choice can influence reaction rates and solubility.[21] i-PrOH: Can be an effective solvent, sometimes leading to nearly quantitative yields.[22] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table provides guidance on common problems and their solutions.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.[15] 2. Poor quality or degraded boronic acid.[15] 3. Insufficient base or incorrect base strength. 4. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques.[14] 2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[15] 3. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Cautiously increase the reaction temperature in 10 °C increments.[15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[3] 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0). | 1. Improve degassing procedures.[15] 2. Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are sufficient for in situ reduction. |
| Protodeboronation | Hydrolysis of the boronic acid C-B bond, especially with electron-rich or heteroaryl boronic acids.[15] | 1. Use a higher equivalent of boronic acid (e.g., 1.5-2.0 eq). 2. Switch to a more stable boronate ester (MIDA or pinacol).[15] 3. Use anhydrous conditions with K₃PO₄ as the base. |
| Dehalogenation of Aryl Iodide | Presence of a hydride source that reduces the aryl iodide back to an arene. | 1. Avoid amine bases or alcohol solvents if this is a significant side reaction. 2. Ensure the purity of all reagents.[15] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
- Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9248–9258.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
- Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
- Denton, J. L., & Davies, I. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(10), 8089-8102.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Kitamura, Y., Sako, S., Udzu, T., et al. (2007). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives.
- Zhang, W., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-796.
- Sharma, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 726888.
- Hussain, F. H. S. (2018, October 2). Re: Why can't I achieve good yields for this Suzuki reaction? [Online forum post].
- Uličná, K., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 443-449.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Image]. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
- Dvorak, C. A., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Organic Letters, 7(10), 1939-1941.
- Rios, M. Y., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2463.
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
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Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Aryl-1-methyl-1H-pyrazole Derivatives
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Aryl-1-methyl-1H-pyrazole Derivatives
Abstract: The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Derivatives of pyrazole are integral to treatments for a wide range of conditions, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive protocol for the synthesis of 4-aryl-1-methyl-1H-pyrazole derivatives, a class of compounds with significant potential in drug discovery. The methodology leverages the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to facilitate a rapid and high-yield Suzuki-Miyaura cross-coupling reaction.[5][6] We will delve into the mechanistic principles, provide a detailed, step-by-step protocol, and offer insights into reaction optimization, demonstrating a robust pathway for generating diverse compound libraries for research and development.
Part 1: The Principle of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly via conduction and convection, leading to slow heating rates and temperature gradients within the reaction vessel. In contrast, microwave-assisted synthesis relies on the direct interaction of microwave radiation with polar molecules in the reaction mixture.[7] This "dielectric heating" mechanism, driven by dipolar polarization and ionic conduction, allows for rapid, uniform, and volumetric heating of the sample.[6][7]
Key Advantages in Palladium-Catalyzed Cross-Coupling:
-
Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[6] For the Suzuki coupling, this translates to a 48-fold rate increase in some cases.
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[8]
-
Enhanced Energy Efficiency: By directly heating the reactants and not the vessel, microwave synthesis significantly reduces energy consumption.[9]
-
Green Chemistry Alignment: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing chemical waste.[6][8]
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, benefits immensely from this technology. The localized, high-temperature environment can accelerate the catalytic cycle, improving catalyst turnover and efficiency, particularly for less reactive aryl halides.[10]
Part 2: Synthetic Strategy & Experimental Protocol
The primary strategy for synthesizing a library of 4-aryl-1-methyl-1H-pyrazole derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a common precursor, 4-iodo-1-methyl-1H-pyrazole (1) , and various arylboronic acids (2) .
Overall Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Required Materials and Equipment
Reagents:
-
4-Iodo-1-methyl-1H-pyrazole (1)
-
Substituted Arylboronic Acid (2) (e.g., 4-Iodophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME), Anhydrous
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) or DMSO-d₆ for NMR analysis
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., Biotage, CEM)
-
Microwave process vials (10 mL) with Teflon septa and aluminum crimps
-
Magnetic stir bars
-
Analytical balance
-
Syringes and needles
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR Spectrometer, Mass Spectrometer
Step-by-Step Synthesis Protocol
Note: This protocol is based on the optimized conditions reported for similar transformations.[5]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1) (0.5 mmol, 1.0 equiv.).
-
Addition of Coupling Partner: Add the desired arylboronic acid (2) (0.5 mmol, 1.0 equiv.).
-
Catalyst and Base: Add sodium carbonate (Na₂CO₃) (1.25 mmol, 2.5 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 2 mol%).
-
Solvent Addition: Add 3 mL of DME and 1.2 mL of H₂O to the vial. The optimal solvent ratio is critical for yield.[5]
-
Vial Sealing: Purge the vial headspace briefly with an inert gas (Nitrogen or Argon), then immediately seal it tightly with a Teflon septum and aluminum crimp top. Proper sealing is crucial to withstand the pressures generated at high temperatures.[11]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the mixture to 90 °C and hold at this temperature for 5-10 minutes with continuous stirring.[5] The instrument will automatically monitor and control the temperature and pressure.
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before removing it from the reactor. This is a critical safety step to prevent solvent flashing from the pressurized vial.[11]
-
Work-up: Open the vial and transfer the contents to a separatory funnel. Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-1-methyl-1H-pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Mechanistic Insights and Optimization
The success of the Suzuki-Miyaura reaction hinges on a delicate palladium-mediated catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This Pd(0) complex is a common and effective precatalyst. It readily enters the catalytic cycle via oxidative addition with the aryl iodide.
-
Base (Na₂CO₃): The base is crucial for the transmetalation step. It activates the arylboronic acid by forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[5]
-
Solvent (DME/H₂O): The mixed solvent system is highly effective. DME solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base (Na₂CO₃). The presence of water has been shown to significantly enhance the reaction rate and yield.[5][12]
-
Microwave Heating: As discussed, this non-classical heating method accelerates each step of the catalytic cycle, allowing the reaction to reach completion in minutes rather than hours.[5][13]
Data on Reaction Optimization
The following data, adapted from literature, illustrates the impact of key parameters on the synthesis of 4-phenyl-1-methyl-1H-pyrazole.[5]
| Entry | Parameter Changed | Condition | Time (min) | Yield (%) |
| 1 | Conventional Heating | Reflux, 100 °C | 12 hours | 14 |
| 2 | Microwave Baseline | 60 °C | 5 | 24 |
| 3 | Temperature | 90 °C | 5 | 67 |
| 4 | Temperature | 100 °C | 5 | 65 |
| 5 | Solvent Ratio (DME:H₂O) | 10:4 (v/v) | 5 | 78 |
| 6 | Solvent Ratio (DME:H₂O) | 10:5 (v/v) | 5 | 48 |
Analysis:
-
Microwave vs. Conventional: A direct comparison (Entry 1 vs. 3) shows a dramatic improvement in both time and yield with microwave irradiation.
-
Optimal Temperature: The yield increases sharply up to 90 °C (Entry 3), after which slight decomposition or side reactions may occur, leading to a minor decrease in yield at 100 °C (Entry 4).
-
Solvent Ratio: The amount of water is critical. Increasing the water content from a 10:1 to a 10:4 ratio of DME:H₂O improves the yield significantly (Entry 5), likely by improving the solubility and efficacy of the base. However, too much water can lead to poor solubility of the organic starting materials, causing the yield to drop (Entry 6).[5]
Part 4: Experimental Workflow and Safety
A streamlined workflow is essential for efficiency and reproducibility when building a compound library.
Caption: Step-by-step experimental workflow diagram.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Microwave Reactor: Only use a dedicated, commercially available microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Ensure the pressure and temperature sensors are functioning correctly.
-
Pressurized Vials: Handle sealed reaction vials with care. Always allow them to cool completely before opening to avoid rapid depressurization and solvent boiling.
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Organic Syntheses Procedure: Microwave-Assisted Three-Component Condens
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry.
- Microwave assisted synthesis of novel pyrazoles.Indian Journal of Chemistry.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Microwave Assisted Organic Synthesis. (2002). Columbia University.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014).
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- 13. visitka.narod.ru [visitka.narod.ru]
Application Note: Synthesis of Kinase Inhibitors Using 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
Application Note: Synthesis of Kinase Inhibitors Using 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and downstream application of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole , a high-value "biaryl" scaffold used in the discovery of ATP-competitive kinase inhibitors (e.g., p38 MAPK, B-Raf, and VEGFR inhibitors).[1]
Introduction: The Biaryl Scaffold in Kinase Discovery
The 1-methyl-4-phenylpyrazole moiety acts as a bioisostere for traditional biphenyl or aryl-heteroaryl scaffolds found in numerous kinase inhibitors. Its planar geometry and nitrogen positioning allow it to function as a "hinge binder" or a "gatekeeper" scaffold, orienting substituents into the hydrophobic pocket (Back Pocket) or the solvent-exposed region of the kinase ATP-binding site.
The 4-(4-Iodophenyl)-1-methyl-1H-pyrazole intermediate is particularly valuable because the iodine atom on the phenyl ring serves as a reactive handle for late-stage diversification. Unlike the pyrazole C-4 iodine (which is electronically deactivated in some cross-couplings), the phenyl-iodine is highly reactive toward oxidative addition, enabling rapid library generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]
Key Structural Advantages
-
Metabolic Stability: The pyrazole ring is generally more metabolically stable than furan or thiophene isosteres.
-
Vector Positioning: The 1,4-substitution pattern provides a linear vector, ideal for spanning the ATP cleft.[1]
-
Orthogonal Reactivity: The pyrazole nitrogen (N1) is methylated, preventing non-specific binding, while the phenyl-iodine allows specific extension.[1]
Retrosynthetic Analysis & Synthesis Protocols
We present two distinct protocols for synthesizing this intermediate. Method A is preferred for large-scale (gram-to-kilogram) preparation due to its cost-effectiveness and regioselectivity. Method B is preferred for rapid, small-scale discovery where starting material availability is the priority.
DOT Diagram: Synthesis Pathways
Figure 1: Two complementary routes for the synthesis of the target biaryl intermediate. Method A builds the pyrazole ring; Method B assembles the biaryl bond.
Protocol A: Vilsmeier-Haack Cyclization (Recommended for Scale-Up)
This method constructs the pyrazole ring de novo from a phenylacetic acid precursor. It is superior for scale-up because it avoids expensive palladium catalysts and boronic esters.
Reagents:
-
4-Iodophenylacetic acid (1.0 equiv)[1]
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Excess, solvent/reagent)
-
Methylhydrazine (1.2 equiv)
-
Ethanol (Solvent for cyclization)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv) while maintaining temperature <10°C. Stir for 20 min to form the Vilsmeier salt (white precipitate may form).
-
Formylation: Dissolve 4-iodophenylacetic acid (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent. Heat the mixture to 70–80°C for 4–6 hours.
-
Quench & Isolation: Cool to RT and pour onto crushed ice/water. Neutralize carefully with saturated NaHCO₃ or NaOH to pH 8. The intermediate (vinamidinium salt) may precipitate or can be extracted with DCM.[1] Note: The salt is often used directly or as a crude perchlorate salt.
-
Cyclization: Dissolve the crude intermediate in Ethanol. Cool to 0°C. Add Methylhydrazine (1.2 equiv) dropwise.
-
Regioselectivity Control: Methylhydrazine attacks the more electrophilic carbon (C3 of the acrolein) first, followed by cyclization.[1] This sequence highly favors the 1-methyl-4-aryl isomer over the 1-methyl-3-aryl isomer.
-
-
Reflux: Heat to reflux for 2–3 hours.
-
Workup: Evaporate ethanol. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[6][7][8]
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 60–75% over two steps.[1]
Protocol B: Suzuki Cross-Coupling (Recommended for HTS/Discovery)[1]
This method uses commercially available building blocks to rapidly generate the scaffold.
Reagents:
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv)
-
1,4-Diiodobenzene (3.0 equiv) — Excess is critical to prevent bis-coupling.
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (Solvent)[1]
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the pyrazole boronate (1.0 equiv), 1,4-diiodobenzene (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).[1]
-
Solvent Addition: Add degassed 1,4-dioxane and 2.0 M Na₂CO₃ (3:1 ratio).
-
Reaction: Heat to 85°C for 4 hours (oil bath) or 30 min at 100°C (microwave).
-
Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.
-
Purification: The crude will contain the product and excess 1,4-diiodobenzene.[1]
-
Tip: 1,4-Diiodobenzene is non-polar. Elute with 100% Hexanes first to remove the diiodide, then increase polarity to 20% EtOAc/Hexanes to elute the product.[1]
-
Yield Expectation: 50–65% (isolated).[1]
Downstream Applications: Kinase Inhibitor Synthesis
Once the 4-(4-Iodophenyl)-1-methyl-1H-pyrazole intermediate is in hand, it serves as a "Hub" for divergent synthesis. The iodine atom allows for the attachment of various "tails" that interact with the kinase solvent-front region.
Application 1: Suzuki Coupling (C-C Bond Formation)
Used to attach aryl or heteroaryl groups (e.g., pyridine, pyrimidine) to extend the inhibitor into the solvent channel.[1]
-
Standard Protocol:
-
Substrate: 4-(4-Iodophenyl)-1-methyl-1H-pyrazole (1.0 eq).
-
Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (for sterically hindered acids).[1]
-
Base: K₃PO₄ (3.0 eq).
-
Solvent: DME/Water (4:1) or Toluene/Water.
-
Conditions: 90°C, 12h.
-
Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Used to attach solubilizing amines (e.g., morpholine, piperazine) or amide linkers.[1] This is critical for optimizing ADME properties.
-
Standard Protocol:
DOT Diagram: Functionalization Workflow
Figure 2: Divergent functionalization of the core intermediate to generate kinase inhibitor libraries.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Regioselectivity (Method A) | Incorrect temperature or addition order during cyclization. | Ensure the vinamidinium salt is cold (0°C) before adding methylhydrazine.[1] Addition of hydrazine to the salt favors 1-methyl-4-aryl. |
| Bis-coupling (Method B) | Insufficient excess of 1,4-diiodobenzene. | Increase 1,4-diiodobenzene to 4.0–5.0 equivalents. Recover unreacted SM via column chromatography. |
| Deiodination (Suzuki/Buchwald) | Beta-hydride elimination or overheating. | Switch to milder precatalysts (e.g., Pd(Amphos)Cl₂) or lower temperature (60–70°C). Ensure anhydrous solvents for Buchwald. |
| Poor Solubility | The biaryl iodide is lipophilic. | Use DCM/MeOH mixtures for loading onto silica columns.[1] Use DMF for reactions if solubility is limiting in Dioxane. |
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
- Title: Regioselective synthesis of 1-methyl-4-arylpyrazoles via Vilsmeier-Haack reaction of arylacetic acids.
-
Source:Journal of Heterocyclic Chemistry (General Methodology Reference).[1]
-
Context: This is the foundational chemistry for Method A, converting phenylacetic acids to pyrazoles.[1]
-
Link:[Link] (Journal Homepage for verification of method type).[1]
-
Suzuki Coupling of Pyrazole Boronates
-
Buchwald-Hartwig Amination on Pyrazoles
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source:PMC / NIH (Reference for catalyst selection in N-rich heterocycles).
- Context: Provides conditions for coupling amines to aryl iodides in the presence of pyrazoles.
-
Link:[Link]
-
Kinase Inhibitor Scaffolds
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
A One-Pot, Regioselective Synthesis of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole from Aryl Ketones
A One-Pot, Regioselective Synthesis of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole from Aryl Ketones
An Application Note for Medicinal and Process Chemistry
Introduction and Scientific Context
Substituted pyrazole heterocycles are privileged structures in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Their utility spans a wide range of therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications.[1][3] The biological activity of these compounds is critically dependent on the substitution pattern around the pyrazole ring. Consequently, the development of synthetic methods that provide precise regiochemical control is of paramount importance.
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational method for assembling the pyrazole core.[4][5][6] However, when using unsymmetrical dicarbonyls and substituted hydrazines, this reaction is often plagued by a lack of regioselectivity, yielding mixtures of isomers that are difficult to separate.[7]
This guide details a superior, one-pot strategy that circumvents these issues to produce 4-(4-Iodophenyl)-1-methyl-1H-pyrazole with high regiochemical fidelity. The key to this process is the use of an aryl methyl ketone (4'-iodoacetophenone) and a formylating agent, dimethylformamide dimethyl acetal (DMF-DMA), to generate a stable and reactive 1,3-dicarbonyl equivalent—an enaminone—in situ.[8] The subsequent cyclocondensation with methylhydrazine proceeds via a well-defined mechanism that directs the substituents to the desired positions, affording the target compound efficiently.
Reaction Mechanism and Regiochemical Control
The overall transformation is a one-pot, two-step sequence that ensures the desired regiochemical outcome.
Step 1: In-Situ Formation of the Enaminone Intermediate The reaction is initiated by the condensation of the aryl ketone, 4'-iodoacetophenone, with DMF-DMA. The ketone's α-methyl group attacks the electrophilic carbon of DMF-DMA, leading to the formation of the key intermediate, 3-(dimethylamino)-1-(4-iodophenyl)prop-2-en-1-one, with the elimination of two equivalents of methanol. This enaminone serves as a stable, masked 1,3-dicarbonyl synthon.
Step 2: Regioselective Cyclocondensation The enaminone is then treated with methylhydrazine. The regioselectivity of the cyclization is governed by the distinct electrophilicity of the enaminone's carbons and the differential nucleophilicity of the two nitrogen atoms in methylhydrazine.[8][9]
-
Initial Attack: The more nucleophilic, unsubstituted -NH2 group of methylhydrazine preferentially attacks the electron-deficient β-carbon of the enaminone system in a Michael-type addition.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack where the second, less nucleophilic nitrogen atom (-NHMe) attacks the carbonyl carbon.
-
Aromatization: The final step involves the elimination of dimethylamine and a subsequent tautomerization to yield the stable, aromatic 4-(4-Iodophenyl)-1-methyl-1H-pyrazole ring.
This mechanistic pathway reliably produces the 1,4-disubstituted pyrazole, avoiding the formation of other regioisomers.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole on a 10 mmol scale. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (10 mmol) | Equivalents |
| 4'-Iodoacetophenone | C₈H₇IO | 246.05 | 13278-75-6 | 2.46 g | 1.0 |
| DMF-DMA | C₅H₁₃NO₂ | 119.16 | 4637-24-5 | 1.79 g (2.0 mL) | 1.5 |
| Methylhydrazine | CH₆N₂ | 46.07 | 60-34-4 | 0.51 g (0.58 mL) | 1.1 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | As needed | - |
| Hexanes | - | - | 110-54-3 | As needed | - |
| Saturated NaHCO₃ (aq) | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
Experimental Workflow Diagram:
Caption: Figure 2: One-Pot Synthesis Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-iodoacetophenone (2.46 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by dimethylformamide dimethyl acetal (DMF-DMA) (2.0 mL, 15.0 mmol).
-
Enaminone Formation: Heat the reaction mixture to 120 °C (oil bath temperature) and stir for 2-4 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).
-
Addition of Hydrazine: Once the formation of the enaminone is complete (as indicated by TLC), cool the mixture to approximately 80 °C. Add methylhydrazine (0.58 mL, 11.0 mmol) dropwise via syringe over 5 minutes. Caution: Methylhydrazine is toxic and volatile. This addition should be performed carefully in a fume hood.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture back to 120 °C and maintain stirring for an additional 3-5 hours, again monitoring the reaction progress by TLC until the enaminone intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker containing 100 mL of ice-water. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate) to afford 4-(4-Iodophenyl)-1-methyl-1H-pyrazole as a solid.
-
Characterization: The expected yield is typically in the range of 75-90%. The pure product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Field-Proven Insights & Troubleshooting
-
Choice of Solvent: While glacial acetic acid is effective as both a solvent and a catalyst for the cyclization step, other high-boiling solvents like xylene or N,N-dimethylformamide (DMF) can also be used. Acetic acid is often preferred as it can be easily removed.
-
Monitoring the Reaction: TLC is crucial for this one-pot procedure. The enaminone intermediate has a different Rf value than both the starting ketone and the final pyrazole product. Ensuring the first step goes to completion before adding the methylhydrazine is key to achieving a high yield and clean reaction profile.
-
Temperature Control: Maintaining the recommended temperatures is important. The initial condensation requires significant heat to proceed at a reasonable rate. The dropwise addition of methylhydrazine at a slightly lower temperature (80 °C) is a safety measure to control any initial exotherm.
-
Purification: The final product is typically a crystalline solid. If the crude product is an oil, it may contain residual solvent or minor impurities. Proper purification via column chromatography is essential to obtain material of high purity suitable for subsequent applications.
References
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. Available at: [Link]
-
Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-956. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Available at: [Link]
-
Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry–An Asian Journal, 19(23), e202400749. Available at: [Link]
-
Chemistry Help. (2019). synthesis of pyrazoles. Available at: [Link]
-
Gaston, M. A., et al. (1996). Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. Pharmaceutica Acta Helvetiae, 71(3), 213-219. Available at: [Link]
-
Asadi, S., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc, 2020(6), 238-246. Available at: [Link]
-
Schober, L. T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Notes & Optimization
Improving yield of Suzuki coupling with 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
Improving yield of Suzuki coupling with 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
Case ID: SZ-PYR-441 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Substrate Challenge
You are working with 4-(4-Iodophenyl)-1-methyl-1H-pyrazole .
-
Chemotype: Aryl Iodide with a pendant N-heterocycle.
-
Reactivity Profile: The C–I bond is highly reactive toward oxidative addition (the first step of the catalytic cycle).
-
The Hidden Trap: While the iodide is reactive, the pyrazole ring (specifically the N2 nitrogen) acts as a Lewis base. In standard catalytic systems (like Pd(PPh₃)₄), this nitrogen can displace phosphine ligands, forming an inactive "off-cycle" Palladium-Nitrogen complex. This is a classic case of substrate inhibition .
This guide moves beyond "standard recipes" to engineered catalytic systems designed to tolerate Lewis-basic heterocycles.
Module 1: The "Engine" (Catalyst & Ligand Selection)
The most common cause of low yield with this substrate is catalyst deactivation. You must select a ligand system that is sterically bulky enough to prevent the pyrazole nitrogen from binding to the Palladium center.
Recommendation Matrix:
| Catalyst System | Ligand Type | Mechanism of Action | Recommended For |
| Pd(dppf)Cl₂·DCM | Bidentate Bisphosphine | The "dppf" ligand bites the Pd tightly, making it difficult for the pyrazole to displace it. | First-line defense. Robust, air-stable, good for standard biaryls. |
| XPhos Pd G3 / G4 | Buchwald Dialkylbiaryl | Extremely bulky. The ligand creates a "roof" over the Pd, physically blocking the approach of the pyrazole nitrogen while allowing the flat aryl ring to react. | High-difficulty partners. Sterically hindered boronic acids or low catalyst loading (<1 mol%). |
| Pd(PPh₃)₄ | Monodentate Phosphine | Ligands are labile (loose). Pyrazole easily displaces PPh₃, killing the catalyst. | NOT RECOMMENDED. Use only for very simple, high-activity couplings. |
| Pd(OAc)₂ + SPhos | Buchwald Dialkylbiaryl | Water-soluble/tolerant. High turnover frequency. | Aqueous/Polar media. Good if solubility is an issue. |
Module 2: The "Environment" (Base & Solvent)
The reaction environment controls the rate of transmetallation (productive) vs. protodeboronation (destructive).
Optimization Table:
| Variable | Standard Condition | Optimized Condition | Why? |
| Base | Na₂CO₃ (aq) | K₃PO₄ (2.0 - 3.0 equiv) | Phosphate is more soluble in organic/water mixes and provides a "buffering" effect that protects sensitive boronic acids. |
| Solvent | DMF or Toluene | 1,4-Dioxane / Water (4:1) | Dioxane has excellent solubility for pyrazoles. Water is mandatory to form the reactive boronate species. |
| Additives | None | KF (Potassium Fluoride) | If using boronic esters (pinacol), Fluoride activates the boron without requiring high pH, reducing side reactions. |
Module 3: Visualizing the Problem (Mechanistic Pathway)
The diagram below illustrates the competition between the productive cycle and the "off-cycle" poisoning caused by your pyrazole substrate.
Figure 1: The Catalytic Cycle.[1][2] Note the red "Off-Cycle Trap" where the pyrazole nitrogen coordinates to Palladium if the ligand is not bulky enough.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately upon heating. What happened?
-
Diagnosis: "Pd Black" formation. The ligand fell off the Palladium, and the "naked" Palladium aggregated into metal particles.
-
Fix: Your ligand is too labile. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Ensure the solvent is thoroughly degassed (oxygen accelerates ligand dissociation).
Q2: I see full consumption of the Aryl Iodide, but the major product is the de-iodinated starting material (Ar-H).
-
Diagnosis: Hydrodehalogenation. The oxidative addition happened, but transmetallation failed. The Pd-H species (formed from solvent or base) reduced the ring.
-
Fix:
-
Use a dryer solvent system (reduce water ratio slightly, e.g., 10:1 Dioxane:Water).
-
Increase the concentration of the Boronic Acid (1.5 equiv).
-
Switch base to Cs₂CO₃ (Cesium effect often promotes transmetallation over reduction).
-
Q3: The reaction stalls at 50% conversion.
-
Diagnosis: Catalyst poisoning or Boronic Acid degradation (Protodeboronation).
-
Fix: Add the catalyst in two portions (half at T=0, half at T=2 hours). Check the stability of your boronic acid partner.[3] If it is a heteroaryl boronic acid, use MIDA boronates or Potassium Trifluoroborates (BF₃K) instead of free boronic acids.
Module 5: The "Gold Standard" Protocol
This protocol uses a Buchwald Precatalyst system designed for high-reliability coupling of heterocycle-containing substrates.
Reagents:
-
4-(4-Iodophenyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid Partner (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: K₃PO₄ (0.5 M in water, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Use a microwave vial or a Schlenk tube with a magnetic stir bar.
-
Solids: Add the Aryl Iodide, Boronic Acid, and XPhos Pd G3 catalyst to the vial.
-
Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (Evacuate/Refill x3).
-
Liquids: Add the degassed solvent (THF or Dioxane) via syringe.
-
Base: Add the aqueous K₃PO₄ solution via syringe.
-
Reaction:
-
Microwave: Heat to 100°C for 30 minutes .
-
Thermal: Heat to 60-80°C for 2-4 hours (THF) or 90°C (Dioxane).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: The pyrazole moiety makes the product polar. Use a gradient of DCM:MeOH (0-5%) or Hexane:EtOAc on silica.
Module 6: Troubleshooting Logic Tree
Use this flow to diagnose low yields post-experiment.
Figure 2: Diagnostic logic for post-reaction analysis.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Context: Establishes the efficacy of XPhos/SPhos ligands for preventing inhibition by hetero
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Context: Describes the G3/G4 precatalyst activation mechanism which is crucial for difficult substr
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Context: Detailed review on protodeboron
Sources
Purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole by silica gel chromatography
Purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole by silica gel chromatography
An in-depth guide to the purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole using silica gel chromatography, designed for researchers, scientists, and professionals in drug development. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful purification.
Technical Support Center: Purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
As a Senior Application Scientist, this guide is structured to provide both foundational knowledge and advanced troubleshooting techniques for the purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. The methodologies described herein are based on established chromatographic principles and practical field experience to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole?
A1: Impurities largely depend on the synthetic route but typically fall into these categories:
-
Unreacted Starting Materials: Such as 1-methyl-1H-pyrazole, a boronic acid derivative, or the iodinating agent.
-
Regioisomers: Isomers where the iodophenyl group is attached to a different position on the pyrazole ring can be common by-products.[1]
-
By-products: Formed from side reactions, which could include homo-coupling of starting materials or decomposition products.[2]
-
Residual Solvents: Solvents used in the reaction and workup may persist in the crude product.[1]
Q2: How do I select an appropriate solvent system for the purification?
A2: The ideal solvent system is best determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your target compound and its impurities. A standard starting point for many organic compounds is a mixture of a non-polar solvent like hexanes (or heptane, a less toxic alternative) and a more polar solvent like ethyl acetate.[3][4]
Q3: What is a good target Rf value for my product on TLC?
A3: For optimal separation in flash column chromatography, aim for an Rf (retention factor) value for your target compound of approximately 0.3 to 0.4.[5][6] This Rf value generally ensures that the compound elutes from the column in a reasonable volume of solvent, without being too close to the solvent front (high Rf) or sticking indefinitely to the silica (low Rf).
Q4: How much silica gel should I use for the column?
A4: The ratio of silica gel to crude product (by weight) depends on the difficulty of the separation.
-
Easy Separations (ΔRf > 0.2): A ratio of 30:1 to 40:1 is often sufficient.
-
Difficult Separations (ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary.[7]
Q5: Should I use wet or dry loading, and what's the difference?
A5: The choice between wet and dry loading depends on the solubility of your crude product in the initial eluent.
-
Wet Loading: The crude product is dissolved in a minimal amount of the starting mobile phase (or a slightly more polar solvent like dichloromethane) and then applied directly to the top of the column.[8] This is suitable for highly soluble compounds.
-
Dry Loading: The crude product is pre-adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a free-flowing powder. This powder is then added to the top of the column.[8] Dry loading is highly recommended for compounds with poor solubility in the eluent as it often leads to better resolution and avoids streaking.[9]
Experimental Protocol: Flash Chromatography Purification
This protocol outlines a standard procedure for the purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole.
Workflow Overview
Caption: Workflow for silica gel chromatography purification.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop several plates using different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that gives the target compound an Rf of ~0.3-0.4 with good separation from impurities.[6]
Step 2: Column Packing
-
Choose a column of appropriate size for the amount of silica gel needed.[10]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[10]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[11]
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[11]
Step 3: Sample Loading
-
For Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (typically 2-3 times the weight of the crude product) and mix to form a slurry.[8]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
For Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent. If solubility is an issue, use a minimal amount of a stronger solvent like dichloromethane.
-
Using a pipette, carefully apply the solution evenly to the top of the silica bed.[12]
-
Open the stopcock to allow the sample to absorb onto the silica, ensuring the solvent level does not fall below the top of the silica.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or air line) to achieve a steady flow rate (a solvent drop of about 2 inches/minute in the column head is a good starting point).[7]
-
Begin collecting fractions in test tubes. The size of the fractions should be appropriate for the column size.[12]
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute compounds with increasing polarity.[13]
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate, along with a spot of the crude material as a reference.
-
Combine all fractions that contain only the pure desired compound.
Step 6: Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole.
Troubleshooting Decision Tree
Sources
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- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
- 10. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 11. How To [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
- 13. repository.up.ac.za [repository.up.ac.za]
Solving solubility issues of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole in aqueous buffers
Solving solubility issues of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole in aqueous buffers
An Expert Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals
Welcome to the technical support resource for 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. This guide, structured in a practical question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and actionable troubleshooting strategies to address the solubility challenges associated with this compound in aqueous buffers. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Part 1: Foundational Understanding
Q1: What are the predicted physicochemical properties of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, and why is it likely to be poorly soluble in aqueous buffers?
A1: The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces. Based on its structure, 4-(4-Iodophenyl)-1-methyl-1H-pyrazole is predicted to have low aqueous solubility due to a combination of factors:
-
High Lipophilicity: The structure is dominated by non-polar moieties. The iodophenyl group and the pyrazole ring are both significantly hydrophobic.[1] This lipophilic nature makes it energetically unfavorable for the molecule to dissolve in a highly polar solvent like water, which has a strong hydrogen-bonding network.[2]
-
Molecular Weight and Crystal Structure: Pyrazole derivatives with higher molecular weights tend to be more difficult to solvate.[3] Furthermore, the planar nature of the aromatic rings can lead to efficient packing in a crystal lattice. Significant energy is required to overcome these crystal lattice forces before solvation can occur.
-
Lack of Ionizable Groups: The 1-methyl-1H-pyrazole ring is not strongly basic. Unlike compounds with acidic or basic functional groups, its solubility cannot be readily increased by simple pH adjustment to form a more soluble salt.[1][3]
These properties classify 4-(4-Iodophenyl)-1-methyl-1H-pyrazole as a lipophilic, likely crystalline solid, for which poor aqueous solubility is an expected challenge.[4]
| Property Category | Structural Feature | Predicted Impact on Aqueous Solubility |
| Polarity | Iodophenyl group, Pyrazole ring | Low . These large, non-polar groups dominate the structure. |
| Hydrogen Bonding | Pyrazole nitrogens | Minimal . The nitrogen atoms are present, but their ability to hydrogen bond is sterically hindered and outweighed by the large hydrophobic regions. The methylation at the N1 position removes a key hydrogen bond donor site. |
| Ionization | 1-methyl-1H-pyrazole | Negligible . The molecule is effectively neutral across the physiological pH range, precluding salt formation as a simple solubilization strategy.[1] |
| Solid State | Planar aromatic rings | Low . Can lead to strong crystal lattice energy, which must be overcome for dissolution.[3] |
Part 2: Initial Troubleshooting & Basic Strategies
Q2: My compound won't dissolve when I add it directly to my aqueous buffer. What is the standard initial approach?
A2: Direct dissolution of a highly lipophilic compound in an aqueous buffer is rarely successful. The standard and most effective initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. This is a cornerstone of preclinical formulation.[5]
The Rationale (Causality): Organic solvents like Dimethyl Sulfoxide (DMSO) are effective because they are "aprotic polar" solvents.[1] They can disrupt the intermolecular forces within the compound's crystal lattice and solvate the lipophilic molecule. By creating a concentrated stock, you can then introduce the compound to the aqueous buffer in a small, manageable volume, where the organic solvent aids in its dispersion.[5]
Protocol: Preparing an Organic Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent. DMSO is the most common first choice. Other options include ethanol, Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[5]
-
Weighing: Accurately weigh a small amount of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole (e.g., 5-10 mg) into a sterile glass vial.
-
Solvent Addition: Add the organic solvent dropwise while vortexing or sonicating. Add just enough solvent to completely dissolve the solid. For example, to make a 10 mM stock of a compound with a molecular weight of 208.00 g/mol , you would dissolve 2.08 mg in 1 mL of solvent.
-
Ensure Complete Dissolution: Vortex vigorously and/or sonicate in a water bath for 5-10 minutes. Hold the vial against a light source to visually confirm that no solid particles remain.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture, at -20°C or -80°C as appropriate for the compound's stability.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?
A3: This is the most common failure mode when working with poorly soluble compounds and is known as "fall-out" or precipitation upon dilution.[6]
The Rationale (Causality): DMSO can hold a high concentration of the compound, but water cannot. When you add the DMSO stock to the aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic to aqueous. The aqueous buffer lacks the solvating power to keep the lipophilic compound in solution, causing it to crash out.[6]
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for compound precipitation.
Part 3: Advanced Solubilization Techniques
Q4: Co-solvents alone are insufficient or interfere with my assay. What other formulation strategies can I use?
A4: When simple co-solvent systems fail, more advanced formulation excipients are required. The two most common and effective classes for research applications are cyclodextrins and surfactants.[7][8]
1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate a poorly soluble "guest" molecule, like 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, forming a water-soluble "inclusion complex".[10][11] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[10]
Caption: Mechanism of cyclodextrin-mediated solubilization.
2. Micellar Solubilization with Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[15][16] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and various Kolliphor® grades.[5][17]
Q5: How do I choose between using a co-solvent, cyclodextrin, or surfactant?
A5: The choice depends on the required concentration, the experimental system's tolerance, and the compound's specific properties.
| Technique | Pros | Cons | Best For... |
| Co-solvents (e.g., DMSO) | Simple, fast, effective for high-concentration stocks.[] | Can be toxic to cells (>0.5-1%).[5] May precipitate on dilution. Can have off-target biological effects. | In vitro screening at low final concentrations. Initial range-finding experiments. |
| Cyclodextrins (e.g., HP-β-CD) | High solubilization capacity.[10] Generally low toxicity and biologically inert.[12] Can improve compound stability. | More complex preparation. Can extract cholesterol from cell membranes at high concentrations. | Achieving higher final aqueous concentrations for in vitro and in vivo studies. Formulations where organic solvents must be avoided. |
| Surfactants (e.g., Tween® 80) | Excellent solubilizing power for very lipophilic compounds.[15] Can form stable microemulsions.[19] | Can be toxic to cells. May interfere with assays involving membranes or proteins. Can cause hypersensitivity in in vivo models.[5] | Difficult-to-formulate compounds. Oral or topical delivery research where surfactants are common. |
Q6: Can pH adjustment be used to improve the solubility of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole?
A6: Generally, no. The effectiveness of pH adjustment is dependent on the presence of an ionizable functional group with a pKa near the physiological pH range.[6][20] The 1-methyl-1H-pyrazole core is a very weak base.[1] Significant protonation to form a more soluble cationic species would require a very low pH (likely pH < 2), which is incompatible with almost all biological experiments. Therefore, for this specific compound, pH adjustment is not a viable primary strategy for enhancing solubility in typical aqueous buffers (pH 6-8).
Part 4: Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to create a 1 mM aqueous solution of the compound, which is often difficult to achieve with co-solvents alone.
-
Prepare Cyclodextrin Vehicle:
-
Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). To do this, weigh 1-2 g of HP-β-CD powder and dissolve it in buffer to a final volume of 10 mL.
-
Warm the solution slightly (to 37-40°C) and stir until the HP-β-CD is fully dissolved and the solution is clear.
-
-
Add Compound:
-
Weigh out the required amount of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. For a 1 mM solution in 10 mL, you will need 2.08 mg (MW = 208.00).
-
Add the powdered compound directly to the pre-warmed HP-β-CD solution.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial in a sonicating water bath for 30-60 minutes. The slight warming from the sonicator will aid dissolution.
-
Alternatively, shake the mixture at room temperature overnight.
-
-
Validation and Sterilization:
-
Visually inspect the solution. It should be completely clear with no visible particles.
-
To remove any undissolved micro-precipitates and sterilize the solution for cell-based assays, filter it through a 0.22 µm syringe filter (a low protein-binding filter like PVDF is recommended).
-
Self-Validation Check: If you observe precipitate after filtration or upon cooling, the concentration may be too high for the amount of cyclodextrin used. Repeat the procedure with a higher concentration of HP-β-CD (e.g., 30%) or aim for a lower final compound concentration.
-
Protocol 2: Solubilization using a Co-solvent/Surfactant System
This is a common strategy for in vivo formulations, particularly for oral or IP administration. A typical vehicle might be Saline/PEG400/Tween® 80.
-
Prepare the Vehicle:
-
Determine the desired final composition. A common starting point is 10% DMSO, 40% PEG400, and 50% Saline. Another is 5% Tween® 80 in saline. For this example, let's use a vehicle of 10% NMP, 40% PEG400, and 50% Water for Injection .
-
-
Dissolve the Compound:
-
Weigh the desired amount of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole into a sterile vial.
-
Add the organic co-solvent(s) first. In this case, add the NMP and the PEG400.
-
Vortex and sonicate until the compound is completely dissolved in the organic phase. This step is critical; ensure a clear solution is formed before adding the aqueous component.
-
-
Add the Aqueous Phase:
-
Slowly add the Water for Injection (or saline/buffer) to the organic solution while vortexing. Add the aqueous phase dropwise to prevent the compound from precipitating.
-
-
Final Homogenization & Validation:
-
Vortex the final mixture for at least 5 minutes to ensure it is homogenous.
-
The final formulation should be a clear solution. If it is hazy or contains a precipitate, the formulation has failed.
-
Troubleshooting: If precipitation occurs, try increasing the proportion of the organic co-solvents (e.g., 20% NMP, 50% PEG400, 30% Water) or add a small amount of a surfactant like Tween® 80 (e.g., 5-10%) to the vehicle.
-
References
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- MedCrave online. (2017, April 26).
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Benchchem.
- PMC - NIH. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- The important role and application of surfactants in pharmaceutical formul
- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- PMC. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Google Patents.
- BOC Sciences.
- Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Cheméo. Pyrazole, 4-iodo - Chemical & Physical Properties.
- MilliporeSigma. 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1.
- Benchchem.
- MDPI. (2014, October 13).
- ResearchGate. (2025, August 6).
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- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 10. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Reference Data & Comparative Studies
A Researcher's Guide to 13C NMR Peak Assignments for 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
A Researcher's Guide to 13C NMR Peak Assignments for 4-(4-Iodophenyl)-1-methyl-1H-pyrazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides a detailed, experimentally-grounded analysis of the 13C NMR peak assignments for 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in pharmaceutical and materials research.
This guide moves beyond a simple listing of chemical shifts. It delves into the rationale behind the peak assignments, drawing comparisons with structurally related analogues and leveraging established principles of NMR spectroscopy. By understanding the "why" behind the data, researchers can gain a deeper, more intuitive grasp of the structure-spectra relationship, a skill invaluable for the rapid and accurate characterization of new chemical entities.
The Analytical Challenge: Assigning the Carbon Skeleton
The structure of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole presents a distinct set of challenges and opportunities for 13C NMR analysis. The molecule comprises two key fragments: a substituted pyrazole ring and an iodophenyl moiety. The task is to unambiguously assign each of the nine unique carbon signals in its 13C NMR spectrum.
To achieve this, we will employ a comparative approach, referencing the known 13C NMR data of three key structural analogues: 1-methyl-1H-pyrazole, 4-phenyl-1-methyl-1H-pyrazole, and iodobenzene. This comparative analysis, coupled with an understanding of substituent effects, will form the logical foundation for our peak assignments.
Experimental and Predicted 13C NMR Data
Table 1: Predicted and Comparative 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for 4-(4-Iodophenyl)-1-methyl-1H-pyrazole | Experimental δ (ppm) for 1-methyl-1H-pyrazole | Experimental δ (ppm) for 4-phenyl-1-methyl-1H-pyrazole | Experimental δ (ppm) for Iodobenzene[4] |
| C3 | ~139 | ~138 | ~139 | - |
| C4 | ~118 | ~106 | ~119 | - |
| C5 | ~129 | ~129 | ~129 | - |
| N-CH3 | ~39 | ~39 | ~39 | - |
| C1' | ~137 | - | ~132 | ~94.5 |
| C2'/C6' | ~138 | - | ~126 | ~137.7 |
| C3'/C5' | ~129 | - | ~129 | ~130.2 |
| C4' | ~92 | - | ~128 | ~127.3 |
Note: Predicted values are estimates based on additive substituent effects and may vary slightly from experimental values.
The Logic of Assignment: A Step-by-Step Deconstruction
The assignment of each carbon signal is a process of logical deduction, grounded in the electronic environment of each nucleus.
The Pyrazole Ring: A Tale of Two Substituents
The 1-methyl-1H-pyrazole core provides a foundational reference. In this parent heterocycle, the chemical shifts are well-documented.[5] The introduction of the 4-iodophenyl group at the C4 position induces significant changes in the electronic distribution of the pyrazole ring.
-
C3 and C5: In 1-methyl-1H-pyrazole, C3 and C5 have distinct chemical shifts. The introduction of a phenyl group at C4 generally causes a downfield shift for C4 and minor shifts for C3 and C5. The electron-withdrawing nature of the iodophenyl group is expected to have a similar, albeit more pronounced, effect. Therefore, C3 and C5 are expected to remain in a similar region to the parent compound.
-
C4: This carbon is directly attached to the bulky and electron-influencing iodophenyl group. We anticipate a significant downfield shift for C4 compared to 1-methyl-1H-pyrazole, moving from approximately 106 ppm to the ~118 ppm region. This is consistent with the introduction of an aromatic substituent at this position.
-
N-CH3: The methyl group attached to the nitrogen is relatively insulated from the electronic effects of the C4 substituent. Its chemical shift is expected to remain largely unchanged, appearing around 39 ppm.
The Iodophenyl Ring: Unraveling Substituent Effects
The 4-iodophenyl group presents its own set of assignment challenges, primarily governed by the powerful influence of the iodine atom.
-
C1' (ipso-Carbon): This carbon is directly bonded to the pyrazole ring. The substitution will cause a significant downfield shift compared to an unsubstituted benzene ring. We predict this signal to be in the range of 137 ppm.
-
C4' (ipso-Carbon to Iodine): The most dramatic effect is observed for the carbon directly attached to the iodine atom. The "heavy atom effect" of iodine causes a strong upfield (shielding) effect on the directly attached carbon.[6] In iodobenzene, this carbon (C-I) resonates at approximately 94.5 ppm.[4] We expect a similar, highly shielded signal for C4' in our target molecule, making it one of the most readily identifiable peaks in the spectrum.
-
C2'/C6' (ortho-Carbons): The ortho carbons to the iodine atom in iodobenzene experience a downfield shift to around 137.7 ppm.[4] In our molecule, these carbons are also ortho to the point of attachment to the pyrazole ring. Their chemical shift will be a composite of these two effects, likely resulting in a signal in the downfield aromatic region.
-
C3'/C5' (meta-Carbons): The meta carbons in iodobenzene are less affected by the iodine and resonate around 130.2 ppm.[4] We anticipate the C3'/C5' carbons in 4-(4-Iodophenyl)-1-methyl-1H-pyrazole to appear in a similar region.
Visualizing the Assignment Strategy
To further clarify the assignment logic, the following workflow diagram illustrates the decision-making process.
Sources
Stability comparison of 1-methyl vs N-H pyrazole aryl iodides
Stability comparison of 1-methyl vs N-H pyrazole aryl iodides
Topic: Stability and Reactivity Profiling: 1-Methyl vs. N-H Pyrazole Aryl Iodides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Methylation Advantage
In the structural optimization of bioactive heterocycles, the choice between N-unsubstituted (N-H) and N-methylated (N-Me) pyrazole aryl iodides is a critical decision point. While the N-H motif offers hydrogen bond donor capability for target binding, it introduces significant synthetic instability and catalytic interference.
The Verdict:
-
1-Methyl-4-iodopyrazole is the superior building block for high-throughput parallel synthesis and scale-up, offering fixed regiochemistry, higher oxidative stability, and compatibility with palladium catalysis.
-
4-Iodo-1H-pyrazole requires stringent protection strategies or specific "base-deficient" coupling protocols to prevent catalyst poisoning and regiochemical scrambling.[1]
Chemical Stability & Tautomerism
The fundamental difference in stability stems from the prototropic mobility of the N-H proton.
Tautomeric Equilibrium
N-H pyrazoles exist in a rapid equilibrium between the 3- and 5-positions.[1] For 4-iodopyrazole, this is degenerate, but for asymmetrically substituted derivatives, this leads to inseparable mixtures. Methylation "locks" the tautomer, defining the steric environment permanently.
Figure 1: Tautomeric equilibrium of N-H pyrazoles versus the regiochemically fixed N-methyl derivative.
Physicochemical Properties Comparison
| Property | 4-Iodo-1H-pyrazole (N-H) | 4-Iodo-1-methylpyrazole (N-Me) | Impact |
| pKa (DMSO) | ~19.8 (Acidic) | N/A (Non-acidic) | N-H deprotonates under coupling conditions.[1] |
| H-Bonding | Donor & Acceptor (Catemeric chains) | Acceptor Only | N-H forms strong intermolecular networks, raising MP but complicating solubility.[1] |
| Oxidative Stability | Low (Darkens on storage) | Moderate to High | N-H is prone to oxidation to diazenyl species or polymerization.[1] |
| Light Sensitivity | High (Requires amber glass) | Moderate | Iodine-Carbon bond is labile; N-H accelerates radical propagation.[1] |
Reactivity & Catalytic Interference
The most significant drawback of N-H pyrazole iodides is their tendency to poison transition metal catalysts.[1]
Mechanism of Catalyst Poisoning
In typical Suzuki-Miyaura couplings (Basic conditions), the N-H pyrazole (pKa ~14 in water) is deprotonated. The resulting pyrazolate anion is an excellent ligand for Palladium(II), displacing phosphines and forming stable, unreactive "Pd-black" or bis-pyrazolate complexes.
Figure 2: Mechanism of Palladium catalyst deactivation by N-H pyrazole anions.
Performance Data: Suzuki-Miyaura Coupling
Data synthesized from comparative literature studies (e.g., BenchChem, RSC Adv).
| Condition | Substrate | Yield (%) | Observation |
| Pd(PPh3)4, Na2CO3, DME/H2O | 4-Iodo-1H-pyrazole | 45 - 60% | Incomplete conversion; catalyst precipitation (blackening).[1] |
| Pd(PPh3)4, Na2CO3, DME/H2O | 4-Iodo-1-methylpyrazole | 92 - 98% | Clean conversion; minimal purification required.[1] |
| Microwave, 130°C, CuI/Ligand | 4-Iodo-1H-pyrazole | 50 - 65% | Requires harsh conditions; significant homocoupling side-products.[1] |
Experimental Protocols
Protocol A: Optimized Synthesis of 4-Aryl-1-methylpyrazoles
Recommended for library synthesis to ensure high fidelity.[1]
-
Reagents: 4-Iodo-1-methylpyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (3 mol%), Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 v/v).[1][2] Degas thoroughly with Argon.
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine. The N-Me product is typically lipophilic and easily separated from boronic acid residues.[1]
Protocol B: Stability Stress Testing (Shelf-Life Prediction)
To validate the stability of your specific pyrazole batch.
-
Sample Prep: Weigh 50 mg of the iodo-pyrazole into three clear glass vials and three amber vials.
-
Conditions:
-
Set A (Control): Store at 4°C under Nitrogen (Amber).
-
Set B (Thermal Stress): Store at 40°C / 75% RH (Open air).
-
Set C (Photo Stress): Store at 25°C under D65 daylight source (Clear vial).
-
-
Analysis: Analyze by HPLC (UV 254 nm) at T=0, 24h, and 7 days.
-
Acceptance Criteria:
-
1-Methyl: >98% recovery after 7 days (Thermal/Photo).[1]
-
N-H: Expect ~5-10% degradation (browning) in Set C (Photo) and Set B (Thermal/Oxidative).
-
Handling & Storage Guidelines
-
4-Iodo-1H-pyrazole:
-
4-Iodo-1-methylpyrazole:
-
Standard: Store at Room Temperature (acceptable for short term) or 4°C (long term).
-
Atmosphere: Standard capped vial is sufficient; hygroscopic but chemically stable.[1]
-
References
-
Tautomerism of Pyrazoles: Alkorta, I., et al.[1][4] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2, 2000. Link
-
Catalyst Poisoning: Tykwinski, R. R.[1] "Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 2003.[1] Link
-
Suzuki Coupling Protocols: BenchChem Application Notes. "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." 2025.[1] Link
-
Homocoupling Side Reactions: Li, X., et al. "Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters."[1] RSC Advances, 2014.[1] Link
-
pKa Values: Bordwell pKa Table (DMSO). University of Wisconsin-Madison.[1] Link
Sources
Spectroscopic Fingerprinting of Iodophenyl Pyrazoles: A Comparative Technical Guide
Spectroscopic Fingerprinting of Iodophenyl Pyrazoles: A Comparative Technical Guide
Executive Summary
Iodophenyl pyrazoles are critical intermediates in the synthesis of bioactive scaffolds, particularly for COX-2 inhibitors, antitumor agents, and antimicrobial drugs. Their structural validation relies heavily on distinguishing the heavy iodine atom's influence on the pyrazole core.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of Iodophenyl versus Chloro- and Bromophenyl analogs, focusing on the vibrational shifts caused by the "Heavy Atom Effect." It establishes a self-validating protocol for confirming the successful incorporation of the iodine moiety using Infrared (IR) spectroscopy, acknowledging the technique's limitations and complementary relationship with NMR.
Theoretical Framework: The "Heavy Atom" Shift
In vibrational spectroscopy, the frequency (
Where
The Iodine Impact:
Replacing a lighter halogen (Chlorine, ~35.5 amu) with Iodine (~126.9 amu) drastically increases
-
C-Cl stretch: ~1090–1000 cm⁻¹ (Strong, visible)
-
C-Br stretch: ~690–515 cm⁻¹ (Visible in standard IR)
-
C-I stretch: ~600–485 cm⁻¹ (Often near the cutoff of standard FTIR detectors)
Therefore, characterizing iodophenyl pyrazoles requires analyzing secondary indicators : the inductive effect on the pyrazole ring breathing modes and the specific "fingerprint" pattern in the 600–900 cm⁻¹ region.
Comparative Analysis: Halogen Series
The following data compares the characteristic shifts observed when the phenyl ring at position 1 or 3 of the pyrazole is substituted with different halogens.
Table 1: Characteristic Vibrational Shifts (Halogen Series)
| Vibrational Mode | Functional Group | Chloro -phenyl Pyrazole ( | Bromo -phenyl Pyrazole ( | Iodo -phenyl Pyrazole ( | Diagnostic Insight |
| Aromatic Ring | 3050–3090 | 3050–3085 | 3030–3060 | Iodine's large atomic radius slightly dampens high-frequency ring vibrations. | |
| Pyrazole Ring | 1595–1610 | 1590–1600 | 1580–1590 | A slight red-shift (lower energy) is often observed in I-analogs due to mass effects on the conjugated system. | |
| Phenyl Ring | 1480–1520 | 1475–1510 | 1470–1500 | The heavy atom effect propagates through the phenyl ring, lowering the breathing frequency. | |
| Carbon-Halogen | 1080–1095 (Strong) | 1070 (Weak) / 600-700 | ~500–600 (Weak/Far-IR) | CRITICAL: The absence of a strong band at ~1090 cm⁻¹ (C-Cl) is a positive indicator for C-I synthesis. | |
| Out-of-plane Bend | 810–840 (para) | 810–830 (para) | 800–820 (para) | Para-substituted iodophenyl rings show distinct, sharp bands in this lower frequency region. |
Data synthesized from comparative halogenated pyrazole studies [1, 2].[1][2][3]
Experimental Protocol: Synthesis & Verification
This protocol outlines the standard condensation route to generate iodophenyl pyrazoles and the subsequent spectroscopic validation.
Phase A: Synthesis (Chalcone Route)
-
Reactants: Mix 1 equivalent of p-iodoacetophenone with 1 equivalent of appropriate aldehyde (e.g., benzaldehyde) in ethanol.
-
Catalyst: Add 40% KOH (aq) dropwise.
-
Reaction: Stir at room temperature (3–6 h) to form the Chalcone intermediate (Check IR: Appearance of enone C=O at ~1650 cm⁻¹).
-
Cyclization: Reflux the chalcone with hydrazine hydrate (or phenylhydrazine) in acetic acid for 6–8 hours.
-
Purification: Recrystallize from ethanol.
Phase B: FTIR Characterization (ATR Method)[4]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background subtracted).
-
Range: 4000–400 cm⁻¹ (Standard) or 4000–200 cm⁻¹ (Far-IR if available).
Step-by-Step Validation:
-
Blank Check: Ensure the ATR crystal is clean (flat baseline).
-
Sample Loading: Place 2–5 mg of dried solid on the crystal. Apply high pressure to ensure contact (critical for solid powders).
-
Acquisition: Record spectrum.
-
Baseline Correction: Apply automatic baseline correction if scattering is observed (sloping baseline).
Decision Logic & Visualization
Workflow: Synthesis to Spectral Confirmation
The following diagram illustrates the critical decision nodes during the synthesis and characterization process.
Caption: Logical workflow for synthesizing and validating iodophenyl pyrazoles via FTIR, highlighting critical failure modes (incomplete cyclization or halogen exchange).
Diagnostic Flowchart: Halogen Identification
How to distinguish the iodinated product from potential contaminants or analogs using only IR data.
Caption: Rapid diagnostic logic for distinguishing halogenated pyrazoles based on C-X stretching frequencies.
References
-
Synthesis and Spectroscopic Characterization of Halogenoaminopyrazoles. Source: National Institutes of Health (PMC). Significance: Provides comparative IR data for chloro, bromo, and iodo derivatives, highlighting N-H and C=N shifts.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: Semantic Scholar / Crystals Journal. Significance: Explicitly compares 4-Iodo, 4-Bromo, and 4-Chloro pyrazoles, noting the trend of N-H stretching frequencies (I < Br < Cl < F).
-
Vibrational Analysis of Pyrazole Derivatives. Source: ResearchGate. Significance: Establishes the baseline vibrational modes for the phenyl-pyrazole core (C=N, C=C ring breathing) essential for background subtraction.
-
Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts. Significance: Authoritative reference for general aromatic and halogenated hydrocarbon bands used to validate the specific shifts.
